molecular formula C9H9BrN4 B8395987 6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

Cat. No. B8395987
M. Wt: 253.10 g/mol
InChI Key: NUFYZLBIPJYMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is a useful research compound. Its molecular formula is C9H9BrN4 and its molecular weight is 253.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C9H9BrN4/c10-7-5-14-4-3-11-9(14)8(13-7)12-6-1-2-6/h3-6H,1-2H2,(H,12,13)

InChI Key

NUFYZLBIPJYMKB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=CN3C2=NC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylethylamine (2.4 mL, 13.62 mmol) and cyclopropylamine (943 μL, 13.62 mmol) were added to commercially available (Ark Pharm, Inc.) 6,8-dibromoimidazo[1,2-a]pyrazine (2.51 g, 9.08 mmol) dissolved in 2-propanol (9 mL). The solution was placed in an 80° C. oil bath. After 4.5 h, the volatiles were removed in vacuo. The brown residue was partitioned between dichloromethane (50 mL) and water (50 mL). The organic layer was washed further with water (50 mL) and then brine (50 mL). The organic layer was dried over MgSO4, filtered and concentrated in vacuo. The residue was purified via a filtration over a short plug of silica gel (40% EtOAc/hexanes) and the filtrate was concentrated in vacuo to afford 6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine (2.19 g, 95%) as a light brown solid. 1H NMR (CDCl3, 400 MHz) δ: 7.61 (s, 1H), 7.46 (d, 1H, J=1.2 Hz), 7.44 (d, 1H, J=1.2 Hz), 6.26 (bs, 1H), 3.02 (dddd, 1H, J=7.2, 7.2, 7.2, 3.6 Hz), 0.89-0.95 (m, 2H), 0.64-0.69 (m, 2H).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
943 μL
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step Two

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